1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone is a heterocyclic compound that belongs to the oxazole family It is characterized by a benzoxazole ring substituted with a hydroxymethyl group at the 7th position and an ethanone group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of 1-(7-(carboxymethyl)benzo[d]oxazol-2-yl)ethanone.
Reduction: Formation of 1-(7-(hydroxymethyl)benzo[d]oxazol-2-yl)ethanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxymethyl and ethanone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
2-(Benzo[d]oxazol-2-yl)ethanol: Contains an alcohol group instead of an ethanone group, leading to different chemical properties and applications.
Uniqueness: 1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of both hydroxymethyl and ethanone groups, which provide a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-[7-(hydroxymethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H9NO3/c1-6(13)10-11-8-4-2-3-7(5-12)9(8)14-10/h2-4,12H,5H2,1H3 |
InChI Key |
BTHKIRYGABBJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)CO |
Origin of Product |
United States |
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